molecular formula C13H18BrNO B11840670 4-(Azepan-1-ylmethyl)-2-bromophenol

4-(Azepan-1-ylmethyl)-2-bromophenol

Cat. No.: B11840670
M. Wt: 284.19 g/mol
InChI Key: YGIBPAVWWHKOPA-UHFFFAOYSA-N
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Description

4-(Azepan-1-ylmethyl)-2-bromophenol is a chemical compound that features a bromophenol structure with an azepane ring attached via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azepan-1-ylmethyl)-2-bromophenol typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromophenol and azepane.

    Reaction Conditions: The azepane is reacted with formaldehyde to form an azepan-1-ylmethyl intermediate.

    Coupling Reaction: This intermediate is then coupled with 2-bromophenol under basic conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Azepan-1-ylmethyl)-2-bromophenol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The phenol group can be oxidized to quinones or reduced to cyclohexanol derivatives.

    Coupling Reactions: The phenol group can participate in coupling reactions to form ethers or esters.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst is commonly employed.

Major Products

    Substitution: Products include various substituted phenols.

    Oxidation: Products include quinones.

    Reduction: Products include cyclohexanol derivatives.

Scientific Research Applications

4-(Azepan-1-ylmethyl)-2-bromophenol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents.

    Material Science: It can be used in the development of novel polymers and materials with specific properties.

    Biological Studies: It serves as a probe in studying enzyme interactions and biological pathways.

Mechanism of Action

The mechanism of action of 4-(Azepan-1-ylmethyl)-2-bromophenol involves its interaction with specific molecular targets. The azepane ring can interact with biological receptors, while the bromophenol moiety can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Azepan-1-ylmethyl)-3-hydroxybenzo[c]chromen-6-one
  • 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine
  • 4-Azepan-1-ylmethyl-5-methyl-isoxazole-3-carboxylic acid

Uniqueness

4-(Azepan-1-ylmethyl)-2-bromophenol is unique due to the presence of both the azepane ring and the bromophenol moiety. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.

Properties

Molecular Formula

C13H18BrNO

Molecular Weight

284.19 g/mol

IUPAC Name

4-(azepan-1-ylmethyl)-2-bromophenol

InChI

InChI=1S/C13H18BrNO/c14-12-9-11(5-6-13(12)16)10-15-7-3-1-2-4-8-15/h5-6,9,16H,1-4,7-8,10H2

InChI Key

YGIBPAVWWHKOPA-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CC2=CC(=C(C=C2)O)Br

Origin of Product

United States

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